Rp-8-Br-cGMPS (sodium salt)

Vascular Biology Smooth Muscle PKG Isoforms

Researchers studying NO/cGMP signaling face persistent challenges with off-target PKA inhibition and the inability to discriminate PKG- from CNG channel-mediated effects within the same experimental system. Rp-8-Br-cGMPS (sodium salt) uniquely resolves both limitations through its dual pharmacological profile as a competitive PKG inhibitor (Ki=4 µM) and rod CNG channel agonist (EC50=173.5 µM), enabling definitive pathway attribution in a single preparation. • >13-fold PKG selectivity over PKA (PKA Ki=25 µM) for confident signaling attribution free of cAMP/PKA cross-talk artifacts • 2-fold PKG Iβ selectivity (Ki=1.8 µM) vs. Iα (Ki=3.7 µM) enabling isoform-specific functional studies in vascular and neuronal preparations • Phosphorothioate-modified backbone confers PDE resistance, ensuring sustained experimental stability without metabolic degradation Supplied as lyophilized solid, ≥98% (HPLC), shipped with blue ice for global delivery.

Molecular Formula C10H10BrN5NaO6PS
Molecular Weight 462.15 g/mol
Cat. No. B15136477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-Br-cGMPS (sodium salt)
Molecular FormulaC10H10BrN5NaO6PS
Molecular Weight462.15 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+]
InChIInChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1
InChIKeyCHTSSROWUAICIL-HUSULMCLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-Br-cGMPS: PKG Inhibitor & CNG Channel Agonist


Rp-8-Br-cGMPS (sodium salt) is a cell-permeable, phosphorothioate-modified analog of cyclic guanosine monophosphate (cGMP). It functions primarily as a competitive, reversible inhibitor of cGMP-dependent protein kinases (PKG, also known as cGK) . Distinct from its Sp-isomer counterpart, the Rp configuration confers antagonist activity at PKG, blocking cGMP-mediated kinase activation without stimulating the enzyme [1]. Additionally, it exhibits resistance to hydrolysis by phosphodiesterases (PDEs), which enhances its experimental stability . Unlike more complex derivatives, it also acts as an agonist of the rod cyclic nucleotide-gated (CNG) ion channel, a functional duality critical for its specific research applications [2].

Why Generic Analogs Cannot Replace Rp-8-Br-cGMPS


While multiple Rp-modified cGMP analogs are commercially available as PKG inhibitors, direct substitution is not scientifically valid due to critical, quantifiable differences in their pharmacological profiles. The choice of analog significantly impacts experimental outcomes across three key dimensions: (1) Isoform-specificity of PKG inhibition (e.g., Iα vs. Iβ), which varies by several-fold between analogs [1]. (2) Off-target activity at related kinases like PKA, where selectivity margins differ by orders of magnitude [2]. (3) Divergent activity at cGMP-binding effector proteins, most notably the CNG ion channels, where Rp-8-Br-cGMPS acts as an agonist, in stark contrast to the antagonist activity of its close structural relative, Rp-8-Br-PET-cGMPS [3]. Using an incorrect analog without these precise performance characteristics can lead to misinterpretation of signaling pathways and irreproducible data.

Rp-8-Br-cGMPS Selection Guide: Key Differentiators


PKG Subtype Selectivity: Iβ vs. Iα

In direct biochemical assays, Rp-8-Br-cGMPS demonstrates a distinct inhibition profile across PKG isoforms. It inhibits PKG Iβ with an apparent Ki of 1.8 μM, which is 2-fold more potent than its inhibition of PKG Iα (Ki = 3.7 μM) [1]. This contrasts with other PKG inhibitors like Rp-8-Br-PET-cGMPS, which displays nanomolar affinity for cGKI (Ki = 30-35 nM) without a reported significant difference between Iα and Iβ subtypes . This differential potency allows researchers to discriminate the specific functional roles of PKG Iα versus Iβ in tissues where they are co-expressed, a level of granularity not achievable with non-selective or pan-PKG inhibitors.

Vascular Biology Smooth Muscle PKG Isoforms Kinase Inhibitor

PKG vs. PKA Selectivity Profile

A critical parameter for any kinase inhibitor is its selectivity profile. Rp-8-Br-cGMPS exhibits a >13-fold selectivity window for PKG over the closely related cAMP-dependent protein kinase (PKA). Its Ki for bovine heart type II PKA is 25 μM, compared to a Ki of 1.8 μM for its primary target, PKG Iβ [1]. This is in stark contrast to the first-generation inhibitor Rp-cGMPS, which is non-selective and inhibits both PKG-Iα and PKA-II with similar potency (Ki ≈ 20 μM for both) [1]. While the more potent Rp-8-Br-PET-cGMPS (Ki for PKA = 11 μM) demonstrates a >300-fold selectivity for PKG over PKA, its high potency at PKG may lead to near-complete target inhibition at low concentrations, limiting dynamic range in some assays . The micromolar Ki of Rp-8-Br-cGMPS for PKG provides a broader operational window for studying partial inhibition or dose-response relationships.

Signal Transduction Cross-talk PKA Selectivity

CNG Channel Agonist Activity

A defining and unique feature of Rp-8-Br-cGMPS is its dual functionality: it is both a PKG antagonist and a cyclic nucleotide-gated (CNG) channel agonist. In electrophysiological assays using Xenopus oocytes expressing the rat rod CNG channel α-subunit, Rp-8-Br-cGMPS activated the channel with an EC50 of 173.5 μM, while simultaneously inhibiting PKG with a Ki of 4 μM [1]. This agonist activity is the opposite of Rp-8-Br-PET-cGMPS, which blocks the same CNG channels (IC50 = 25 μM) . Rp-8-pCPT-cGMPS, another alternative, is also a CNG channel agonist but exhibits non-competitive antagonist activity at higher concentrations, complicating its use [1]. This unique 'agonist' profile for CNG channels makes Rp-8-Br-cGMPS an essential tool for experiments designed to test whether a cGMP-mediated physiological effect is transduced exclusively through CNG channels rather than through PKG.

Ion Channels Photoreceptor CNG Electrophysiology

Membrane Permeability and Lipophilicity

Effective intracellular delivery is a prerequisite for any cell-permeable probe. Rp-8-Br-cGMPS exhibits a calculated partition coefficient (XLogP) of 1.53 [1]. This value is significantly higher than the unmodified parent compound, cGMP (relative lipophilicity comparator), and represents a marked improvement over the first-generation inhibitor Rp-cGMPS (no specific value but stated to be less lipophilic) [2]. This enhanced lipophilicity is a direct result of the 8-bromo substitution on the guanine base. In contrast, the more complex Rp-8-Br-PET-cGMPS, while also cell-permeable, has a significantly higher lipophilicity (Lipophilicity index = 2.83) which can alter its biodistribution and membrane partitioning behavior in different ways [3]. The moderate lipophilicity of Rp-8-Br-cGMPS provides a practical balance between membrane permeability and aqueous solubility, facilitating its use in a wide range of standard cell culture and tissue bath experiments.

Cell Permeability Lipophilicity In vitro Pharmacology

In Vivo Analgesia and PKG Modulation

The translational utility of Rp-8-Br-cGMPS is validated by its functional effects in a whole-animal model of pain. In the rat formalin assay of nociception, intrathecal (i.t.) delivery of Rp-8-Br-cGMPS (0.1-0.5 μmol) produced a significant, dose-dependent reduction in nociceptive behavior [1]. Critically, an equivalent dose (0.5 μmol i.t.) of the PKA inhibitor Rp-8-Br-cAMPS had no effect, confirming that the observed analgesia was specifically mediated by inhibition of spinal PKG and not PKA [1]. The study also demonstrated that Rp-8-Br-cGMPS prevented the formalin-induced upregulation of PKG-I protein expression in the spinal cord, a finding that further substantiates its on-target in vivo mechanism of action [1]. While Rp-8-Br-PET-cGMPS also reduced nociception in this model, the data for Rp-8-Br-cGMPS is more extensive regarding its specific effect on protein expression changes.

Pain Analgesia In vivo Spinal Cord

Key Applications of Rp-8-Br-cGMPS


Discriminating PKG Iα and Iβ in Vascular Smooth Muscle

When studying nitric oxide (NO)/cGMP-mediated vasorelaxation, the specific PKG isoform responsible for a given effect is often unclear. Rp-8-Br-cGMPS, with its 2-fold selectivity for PKG Iβ (Ki = 1.8 μM) over PKG Iα (Ki = 3.7 μM), is a superior tool compared to pan-PKG inhibitors or less selective analogs. By carefully titrating concentrations, researchers can selectively inhibit PKG Iβ while sparing a significant fraction of PKG Iα activity, allowing for the functional attribution of specific vasodilatory pathways, Ca2+ desensitization mechanisms, and gene expression changes to the individual kinase subtypes in isolated artery preparations [1].

Isolating CNG Channel Signaling in Sensory Systems

In systems where cGMP signals can diverge through both PKG and CNG ion channels, such as in photoreceptors, olfactory neurons, or certain pain pathways, Rp-8-Br-cGMPS serves an irreplaceable function. Its unique profile as a PKG antagonist (Ki = 4 μM) and a CNG channel agonist (EC50 = 173.5 μM) allows for a definitive test: If a physiological response (e.g., a membrane current) persists or is enhanced in the presence of Rp-8-Br-cGMPS, it strongly indicates mediation by CNG channels rather than PKG. This is impossible to achieve with analogs like Rp-8-Br-PET-cGMPS, which inhibits both pathways, or Sp-isomers, which activate both [2].

Investigating cGMP/PKA Cross-Talk in Cell Signaling

Cellular signaling frequently involves cross-talk between the cAMP/PKA and cGMP/PKG pathways. When using a PKG inhibitor, it is critical to ensure observed effects are not due to off-target inhibition of PKA. Rp-8-Br-cGMPS provides a >13-fold selectivity margin for PKG over PKA (PKA Ki = 25 μM), a significant improvement over non-selective inhibitors like Rp-cGMPS. This selectivity allows for more confident interpretation of results in studies examining hormone secretion, cell proliferation, or neuronal plasticity where both pathways are active [3].

Preclinical Validation in Pain and Neuroinflammation Models

For programs developing novel analgesics targeting the spinal NO/cGMP/PKG pathway, Rp-8-Br-cGMPS offers a well-characterized reference standard for in vivo target engagement and functional activity. Its validated dose-dependent efficacy in reducing nociceptive behavior and preventing injury-induced PKG-I upregulation in a rat spinal pain model provides a critical benchmark for assessing the potency and efficacy of new chemical entities [4]. Its ability to be delivered intrathecally and produce a specific, PKA-independent effect makes it a valuable positive control in preclinical pain research.

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